![molecular formula C13H10F2N2O2 B5501421 2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide](/img/structure/B5501421.png)
2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Difluorophenoxy)-N-3-pyridinylacetamide is a compound of interest in the field of synthetic chemistry and materials science due to its potential applications in various domains, including organic synthesis and material development. The chemical belongs to a broader class of compounds known for their versatile chemical properties and utility in creating more complex chemical structures.
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a preferred method for forming carbon-carbon bonds between aromatic compounds. For instance, 2-(2,4-Difluorophenyl)pyridine has been synthesized with a yield over 90% by Suzuki cross-coupling of 2-bromo(or chloro)pyridine with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst system (Ding Yuqiang, 2011).
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Research on the synthesis and properties of compounds related to 2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide highlights the importance of heteroatom-containing luminogens like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. These properties make such compounds valuable for developing fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Materials Science and Functional Materials
- In the field of materials science, research on complexes and clusters incorporating pyridine derivatives showcases their potential in creating materials with unique magnetic and luminescent properties. For instance, the study of a high-nuclearity 3d/4f metal oxime cluster demonstrates unprecedented metal topology and slow magnetization relaxation, indicating applications in magnetic materials and data storage (Papatriantafyllopoulou et al., 2010).
Chemical Engineering and Sensor Development
- The synthesis and evaluation of antioxidant activities of 3-pyrroline-2-ones, which share structural similarities with 2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide, provide insights into the development of novel antioxidants. These compounds are identified for their potential as radical scavengers, which is crucial for designing drugs and protective agents against oxidative stress (Nguyen et al., 2022).
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRLTEOBGABBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330177 |
Source
|
Record name | 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49719009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide | |
CAS RN |
351061-27-3 |
Source
|
Record name | 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.